2-Tert-butyl-1,3-benzoxazole
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Overview
Description
2-Tert-butyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with various aldehydes or ketones. One common method includes the reaction of 2-aminophenol with tert-butyl aldehyde in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as metal triflates or ionic liquids are sometimes used to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while substitution reactions can introduce halogen or nitro groups .
Scientific Research Applications
2-Tert-butyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used as an optical brightener in the textile and paper industries.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1,3-benzoxazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer therapy, it may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Benzoxazole: The parent compound, which lacks the tert-butyl group.
2-Methylbenzoxazole: A similar compound with a methyl group instead of a tert-butyl group.
2-Phenylbenzoxazole: Contains a phenyl group, offering different chemical properties and biological activities.
Uniqueness: 2-Tert-butyl-1,3-benzoxazole is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and may improve its interaction with biological membranes and targets. This structural feature can also influence its chemical reactivity and stability compared to other benzoxazole derivatives .
Properties
IUPAC Name |
2-tert-butyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORNPTDHRCBFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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